

Application Notes and Protocols for the Analytical Identification of Oliose

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Compound of Interest

Compound Name: **Oliose**

Cat. No.: **B1260942**

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Introduction

Oliose is a rare monosaccharide belonging to the 2,6-dideoxyhexose class of carbohydrates. Its chemical name is 2,6-dideoxy-lyxo-hexose. This sugar moiety is a constituent of various natural products, most notably the aureolic acid group of antitumor antibiotics, which includes mithramycin and olivomycin. The identification and characterization of **oliose** are crucial for the structural elucidation of these bioactive compounds, understanding their biosynthesis, and in the development of new therapeutic agents. These application notes provide detailed protocols for the analytical identification and characterization of **oliose** using modern chromatographic and spectroscopic techniques.

Analytical Techniques for Oliose Identification

The identification of **oliose**, like other rare sugars, relies on a combination of chromatographic separation and spectroscopic characterization. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Oliose Analysis

HPLC is a versatile technique for the separation of non-volatile compounds like sugars. For **oliose** analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector, as sugars lack a strong UV chromophore.

Experimental Protocol: HILIC-ELSD for Oliose Identification

Objective: To separate and detect **oliose** from a hydrolyzed natural product extract or a synthetic mixture.

Materials:

- HPLC system with a binary pump, autosampler, column oven, and ELSD detector.
- HILIC column (e.g., Amino or Amide-based, 4.6 x 150 mm, 3.5 μ m).
- HPLC-grade acetonitrile and ultrapure water.
- **Oliose** standard (if available) or a well-characterized natural product containing **oliose** for reference.
- Trifluoroacetic acid (TFA) for hydrolysis.

Sample Preparation (Hydrolysis of a Glycoside):

- Dissolve 1-5 mg of the glycosylated compound (e.g., mithramycin) in 1 mL of 2M TFA.
- Heat the solution at 110°C for 2-4 hours to cleave the glycosidic bonds.
- Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
- Re-dissolve the dried residue in 1 mL of 50:50 (v/v) acetonitrile/water for HPLC analysis.

HPLC-ELSD Method:

- Column: Amino-functionalized silica column (4.6 x 150 mm, 3.5 μ m)

- Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 µL.
- ELSD Settings:
 - Drift Tube Temperature: 50°C.
 - Nebulizer Gas (Nitrogen) Pressure: 350 kPa.

Data Analysis:

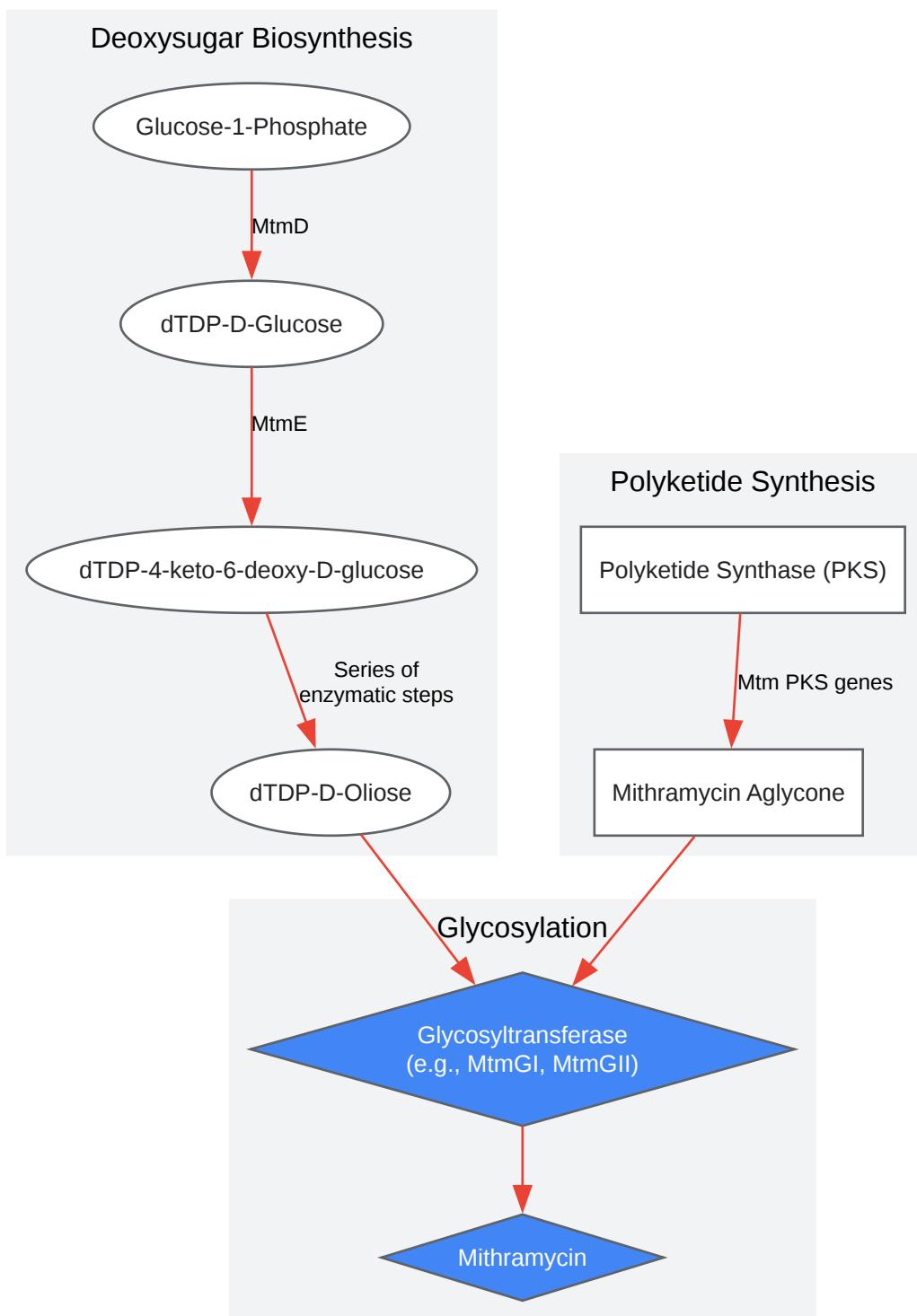
- Identify the **oliose** peak by comparing its retention time with that of a standard, if available. In the absence of a standard, the identity can be inferred by comparing the chromatogram to that of a hydrolyzed known **oliose**-containing compound.

Quantitative Data Summary (Typical Values for Dideoxyhexoses by HILIC)

Compound Class	Retention Time (min)	Limit of Detection (LOD) (ng)	Limit of Quantification (LOQ) (ng)
Dideoxyhexoses	5 - 10	5 - 20	20 - 60

Note: Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions. The values provided are typical for dideoxyhexoses under HILIC conditions.



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